![molecular formula C19H24FN3O4 B5655513 8-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5655513.png)
8-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex reactions aimed at achieving desired structures and functionalities. For instance, a series of 8-amino derivatives showed significant activity in tests, highlighting the importance of specific functional groups in determining the compound's activity and properties. These synthesis processes often involve multiple steps, including the cyclization of specific precursors and the introduction of functional groups through reactions like amination (Madaiah et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been extensively analyzed using techniques such as X-ray crystallography. These analyses reveal intricate details about the compound's geometry, bond lengths, angles, and overall three-dimensional arrangement, which are crucial for understanding its reactivity and interactions with biological targets (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds with a similar structure often highlight the versatility and reactivity of specific functional groups. For example, reactions leading to the formation of spiro compounds and their subsequent functionalization demonstrate the compound's potential for further chemical modifications. Such reactions are foundational for developing new compounds with desired properties (Kuroyan et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are directly related to their molecular structure. Detailed analysis of these properties helps in understanding the compound's behavior in different environments, which is essential for its application in various fields (Shivachev et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for the compound's potential applications. Studies on related compounds reveal the impact of specific substituents on the compound's overall chemical behavior, providing insights into how modifications can enhance or reduce certain properties (Pardali et al., 2021).
properties
IUPAC Name |
8-[2-(2-fluorophenyl)ethylcarbamoyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O4/c1-22-16(24)12-14(17(25)26)19(22)7-10-23(11-8-19)18(27)21-9-6-13-4-2-3-5-15(13)20/h2-5,14H,6-12H2,1H3,(H,21,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFNMEOTBUXXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)C(=O)NCCC3=CC=CC=C3F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-({[2-(2-Fluorophenyl)ethyl]amino}carbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
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